![molecular formula C8H9NO3S B2615855 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide CAS No. 156359-48-7](/img/structure/B2615855.png)
2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
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Overview
Description
2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, is an organic compound . It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .
Molecular Structure Analysis
The molecular formula of this compound is C8H7NO3S . The molecular weight is 197.211 .Mechanism of Action
MB's mechanism of action is complex and multifaceted. It has been found to act as a redox agent, reducing and oxidizing various molecules in cells. It can also act as a mitochondrial electron carrier, enhancing mitochondrial function and reducing oxidative stress. Additionally, it has been found to inhibit nitric oxide synthase, reducing inflammation and oxidative stress. MB has also been shown to have a direct effect on DNA, inhibiting DNA synthesis and inducing DNA damage.
Biochemical and physiological effects:
MB has been found to have several biochemical and physiological effects, including enhancing mitochondrial function, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
MB has several advantages for lab experiments, including its low cost, availability, and stability. It is also highly soluble in water, making it easy to use in cell culture experiments. However, MB has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays, such as the MTT assay.
Future Directions
There are several future directions for MB research, including exploring its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need for further research on the optimal dosages and administration methods of MB for various conditions. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of MB in humans.
Synthesis Methods
MB can be synthesized through several methods, including reduction of methylene blue chloride with sodium dithionite, catalytic hydrogenation of methylene blue chloride, and oxidation of N,N-dimethyl-p-phenylenediamine with sodium dichromate. The most commonly used method is the reduction of methylene blue chloride with sodium dithionite, which yields a pure form of MB.
Scientific Research Applications
MB has been extensively studied for its potential therapeutic applications. In neuroscience, it has been found to have neuroprotective properties, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's and Parkinson's diseases. In cancer research, MB has been found to have anticancer properties, inhibiting tumor growth, and inducing apoptosis in cancer cells. In infectious diseases, MB has been shown to have antimicrobial properties, inhibiting the growth of bacteria, viruses, and parasites.
properties
IUPAC Name |
2-methyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5,8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCXXSQZYJADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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